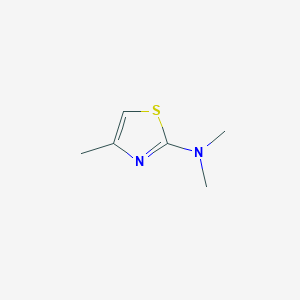
2,3-Bis(trifluoromethyl)nitrobenzene
Descripción general
Descripción
2,3-Bis(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H3F6NO2 and a molecular weight of 259.11 g/mol . It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,3-bis(trifluoromethyl)benzene. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The nitration reaction is typically conducted in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2,3-Bis(trifluoromethyl)nitrobenzene is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trifluoromethyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as reduction and substitution, which alter its structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)nitrobenzene: Similar in structure but with the trifluoromethyl groups at different positions on the benzene ring.
2,4-Bis(trifluoromethyl)nitrobenzene: Another isomer with different positioning of the trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. This positioning affects the compound’s electron distribution and steric hindrance, making it distinct from its isomers .
Propiedades
IUPAC Name |
1-nitro-2,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZVFGJPNEGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568224 | |
| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-06-9 | |
| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)


![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)





